molecular formula C13H18N2O2S B5482276 8-(1,3-thiazol-2-ylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

8-(1,3-thiazol-2-ylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No.: B5482276
M. Wt: 266.36 g/mol
InChI Key: QTEPGWYOKAPEFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. By studying the compound’s reactions with various reagents, chemists can learn about its chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .

Mechanism of Action

If the compound is a drug or a biologically active molecule, its mechanism of action can be studied using various biochemical and pharmacological techniques .

Safety and Hazards

The safety and hazards associated with an organic compound can be assessed based on its physical and chemical properties, as well as its biological activity. This information is crucial for handling and storing the compound safely .

Future Directions

The future directions for research on an organic compound can depend on many factors, such as its potential applications, its mechanism of action, and the current state of knowledge about its properties .

Properties

IUPAC Name

9-(1,3-thiazol-2-ylmethyl)-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-12-2-4-13(3-1-8-17-13)5-7-15(12)10-11-14-6-9-18-11/h6,9H,1-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEPGWYOKAPEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=NC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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